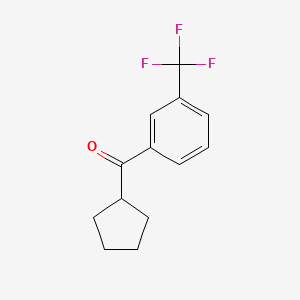

4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Übersicht

Beschreibung

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge, making it a secondary amine. The addition of various substituents to the piperidine ring, such as benzophenone groups, can alter the compound's physical, chemical, and biological properties, making it useful for various applications, including as potential central nervous system agents or as ligands for biological receptors .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, have been synthesized for use as potential sigma receptor ligands. These syntheses typically involve the introduction of various N-substituents and modifications to the phenoxy ring to achieve the desired affinity and selectivity for sigma receptors . Another example is the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, which involves the reaction of 4-fluorobenzoyl chloride with methylisonipecotate, followed by hydrolysis and coupling with a Grignard reagent .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. For example, the conformation of the piperidine ring can influence the compound's binding affinity to receptors. In some cases, the piperidine ring adopts a chair conformation, which is a stable configuration that can be favorable for receptor binding . The presence of substituents such as fluorine atoms or benzophenone groups can also impact the overall molecular geometry and electronic distribution, which in turn affects the compound's pharmacological profile .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, halogenated piperidines can be used as precursors for radiolabeled probes by undergoing radioiodination, which is useful for in vivo imaging studies . The reactivity of the piperidine nitrogen and the presence of other reactive groups can also lead to further derivatization, providing a pathway to a diverse array of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, particularly fluorine, can significantly alter these properties. For example, fluorine atoms can increase the lipophilicity of the compound, which can affect its bioavailability and distribution in biological systems . The physicochemical properties, such as log P values, are often determined using techniques like HPLC analysis and are important for predicting the behavior of these compounds in vivo .

Wissenschaftliche Forschungsanwendungen

1. Photostabilization in Polyolefins

4'-Piperidinomethyl-2-trifluoromethylbenzophenone has been studied for its role in the photostabilization of polyolefins. It exhibits effective thermal and light stabilization in polypropylene and high-density polyethylene, acting as a photothermal antioxidant. This application is crucial for enhancing the durability of polymers exposed to light and heat (Allen et al., 1993).

2. Hydroformylation in Pharmaceutical Synthesis

The compound plays a key role in the hydroformylation process, which is a critical step in synthesizing pharmaceuticals like Fluspirilen and Penfluridol. These neuroleptic agents contain structural elements that are synthesized using processes involving 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (Botteghi et al., 2001).

3. Inhibitors in Biochemical Applications

This compound is associated with the structure of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which are relevant in biochemical research. These inhibitors are significant in studying various biochemical pathways and potential therapeutic applications (Li et al., 2005).

4. Enhancement of Antagonist Potency in SERMs

In the field of selective estrogen receptor modulators (SERMs), modifications involving 4'-Piperidinomethyl-2-trifluoromethylbenzophenone have shown to significantly increase estrogen antagonist potency. This discovery is pivotal in developing more effective treatments for conditions modulated by estrogen receptors (Palkowitz et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTOGVFKJWVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642703 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Piperidinomethyl-2-trifluoromethylbenzophenone | |

CAS RN |

898775-32-1 | |

| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.